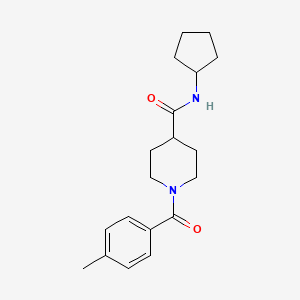
dimethyl 5-(cinnamoylamino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-(cinnamoylamino)isophthalate, also known as DMCIP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of isophthalic acid and has a cinnamoylamino group attached to it.
Aplicaciones Científicas De Investigación
Dimethyl 5-(cinnamoylamino)isophthalate has been studied for its potential applications in various fields such as materials science, chemical biology, and medicinal chemistry. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In chemical biology, this compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and antioxidant agent. This compound has also been shown to have potential as an inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of dimethyl 5-(cinnamoylamino)isophthalate is not fully understood. However, studies have suggested that this compound may exert its effects through the modulation of oxidative stress and inflammation pathways. This compound has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. This compound has also been shown to have potential as an inhibitor of enzymes involved in the progression of Alzheimer's disease. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using dimethyl 5-(cinnamoylamino)isophthalate in lab experiments is its relatively simple synthesis method. This compound is also stable under normal laboratory conditions. However, one limitation of using this compound is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the study of dimethyl 5-(cinnamoylamino)isophthalate. One direction is the development of new synthetic methods for this compound, which may improve its yield and purity. Another direction is the study of this compound as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of dimethyl 5-(cinnamoylamino)isophthalate involves the reaction of isophthalic acid with cinnamoyl chloride in the presence of a catalyst such as triethylamine. This reaction results in the formation of a cinnamoylamino group attached to the isophthalic acid molecule. The resulting compound is then treated with dimethyl sulfate to obtain this compound.
Propiedades
IUPAC Name |
dimethyl 5-[[(E)-3-phenylprop-2-enoyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-24-18(22)14-10-15(19(23)25-2)12-16(11-14)20-17(21)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVVFCNMBZBSFO-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)

![N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5874285.png)
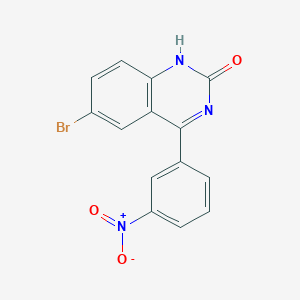
![benzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5874304.png)
![(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)amine](/img/structure/B5874312.png)

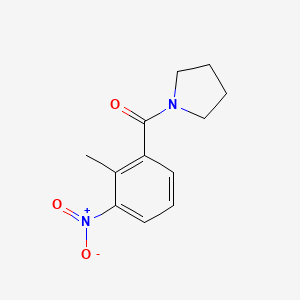
![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide](/img/structure/B5874333.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)
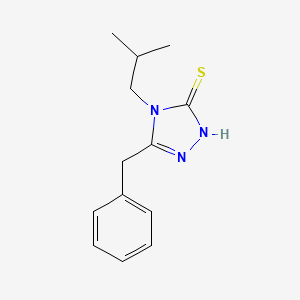
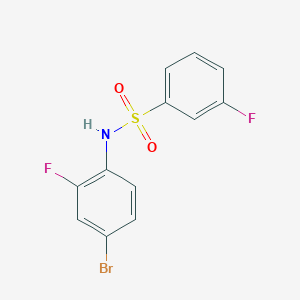
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)
